![molecular formula C31H24N4O4S B2928903 2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 877818-62-7](/img/structure/B2928903.png)

2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

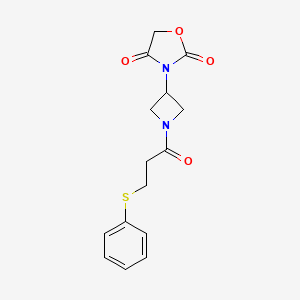

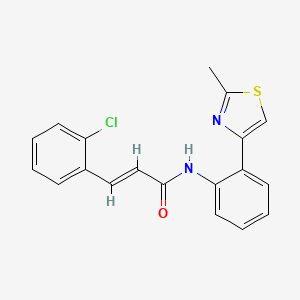

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin, a 1,2,4-triazole, and a benzo[de]isoquinoline-1,3(2H)-dione. These functional groups suggest that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 2,3-dihydrobenzo[b][1,4]dioxin and benzo[de]isoquinoline-1,3(2H)-dione groups are both cyclic structures, which could contribute to the stability of the molecule .Chemical Reactions Analysis

The presence of the 1,2,4-triazole group suggests that this compound could participate in reactions typical of heterocycles. Additionally, the benzo[de]isoquinoline-1,3(2H)-dione group could undergo reactions typical of quinones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the 2,3-dihydrobenzo[b][1,4]dioxin group could contribute to the compound’s lipophilicity, while the 1,2,4-triazole group could contribute to its acidity .Applications De Recherche Scientifique

Solvation and Reaction Pathways

Solvation can significantly influence the reaction paths and properties of similar complex organic molecules. For example, the reaction of naphthalic anhydride with diamines in different solvents yields various products, demonstrating solvation's role in controlling reaction outcomes. Similar principles could apply to the compound , potentially affecting its reactivity and applications in materials science, such as gel formation for biomedical applications (Singh & Baruah, 2008).

Chemosensor Systems

Compounds within the benzo[de]isoquinoline-1,3-dione series, akin to the given molecule, have been synthesized and studied for their chemosensor capabilities, especially in anion detection. This suggests potential applications in environmental monitoring and analytical chemistry for detecting pollutants or biochemicals (Tolpygin et al., 2013).

Fluorescence Quenching and Enhancement

The interaction with polyhydroxy compounds can lead to fluorescence quenching or enhancement in similar organic molecules, indicating possible uses in developing fluorescent probes or sensors for biological and chemical analyses (Tamuly et al., 2006).

Antitumor Activities

Complex organic molecules, including derivatives of isoquinoline and similar fused-ring systems, have been synthesized and evaluated for their antitumor properties. This highlights the potential of such compounds in medicinal chemistry for developing new anticancer agents (Khodair et al., 2004).

Synthesis and Molecular Structures

Understanding the synthesis and molecular structure of complex organic compounds is crucial for exploring their applications. For example, the acid-catalyzed reactions of specific diones with quinoline derivatives provide insights into novel compound synthesis and potential applications in drug development and material science (Tkachev et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N4O4S/c36-29-22-13-6-9-20-10-7-14-23(27(20)22)30(37)34(29)17-8-18-40-31-33-32-28(35(31)21-11-2-1-3-12-21)26-19-38-24-15-4-5-16-25(24)39-26/h1-7,9-16,26H,8,17-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUVQJETLPUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)

![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)